molecular formula C30H50O B196046 alpha-Amyrin CAS No. 638-95-9

alpha-Amyrin

Cat. No.: B196046
CAS No.: 638-95-9
M. Wt: 426.7 g/mol
InChI Key: FSLPMRQHCOLESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Amyrin: is a naturally occurring pentacyclic triterpenoid compound found in various plant species. It is a member of the amyrin family, which includes this compound, beta-amyrin, and delta-amyrin. This compound is characterized by its ursane skeleton and has the chemical formula C30H50O . It is widely distributed in nature and can be isolated from the epicuticular wax of plants such as dandelion coffee and tomato fruit .

Mechanism of Action

Target of Action

Alpha-Amyrin, a pentacyclic triterpenoid compound, has been found to interact with several targets in the body. It activates the ERK and GSK-3β signaling pathways . ERK (Extracellular signal-regulated kinases) is involved in various cellular functions, including proliferation, differentiation, and development . GSK-3β (Glycogen synthase kinase 3 beta) plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .

Mode of Action

This compound interacts with its targets, leading to changes in cellular processes. It has been shown to exhibit long-lasting antinociceptive and anti-inflammatory properties via activation of the cannabinoid receptors CB1 and CB2 and by inhibiting the production of cytokines and expression of NF-κB, CREB, and cyclooxygenase 2 .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a precursor of ursolic acid in plant biosynthesis . Ursolic acid is a pentacyclic triterpenoid identified for its diverse biological activities, including anti-inflammatory, antifungal, and antitumor activities .

Pharmacokinetics

It is known to have oral activity . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

This compound has demonstrated potential antihyperglycemic and hypolipidemic effects. In studies, it significantly reduced blood glucose, total cholesterol, and serum triglycerides in streptozotocin (STZ)-induced diabetic mice . It also effectively reduced elevated plasma glucose levels during the oral glucose tolerance test . Moreover, it showed a beneficial effect in preserving beta cell integrity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a study, it was found to exhibit anti-biofilm properties against methicillin-resistant and vancomycin-intermediate Staphylococcus aureus . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of other organisms and environmental conditions.

Biochemical Analysis

Biochemical Properties

Alpha-Amyrin plays a crucial role in biochemical reactions, particularly in the biosynthesis of triterpenoids. It interacts with several enzymes, including oxidosqualene cyclase, which catalyzes the cyclization of 2,3-oxidosqualene to form this compound . Additionally, this compound has been shown to activate the extracellular signal-regulated kinase (ERK) and glycogen synthase kinase-3 beta (GSK-3β) signaling pathways . These interactions highlight the compound’s involvement in various biochemical processes, contributing to its pharmacological effects.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound activates the cannabinoid receptors CB1 and CB2, leading to the inhibition of cytokine production and the expression of nuclear factor kappa B (NF-κB), cAMP response element-binding protein (CREB), and cyclooxygenase-2 (COX-2) . These actions result in anti-inflammatory and antinociceptive effects, showcasing the compound’s impact on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound exhibits strong binding affinity to cannabinoid receptors CB1 and CB2, which play a pivotal role in its anti-inflammatory and antinociceptive properties . Additionally, molecular docking studies have identified this compound as a potent inhibitor of COX-2 and 5-lipoxygenase (5-LOX) enzymes, further elucidating its mechanism of action . These interactions contribute to the compound’s therapeutic potential in managing inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and pharmacological activity over extended periods The compound’s long-term effects on cellular function have been less explored

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits antihyperglycemic and hypolipidemic effects at doses ranging from 10 to 100 mg/kg in mice . Higher doses of this compound have shown more pronounced hypocholesterolemic effects, including significant decreases in very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol levels

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the biosynthesis of triterpenoids. It is synthesized from 2,3-oxidosqualene through the action of oxidosqualene cyclase . This compound also activates the ERK and GSK-3β signaling pathways, influencing metabolic processes . These pathways highlight the compound’s role in regulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. This compound is known to be distributed in the epicuticular wax of plants, indicating its ability to localize in specific tissues . Detailed studies on the transport mechanisms and binding proteins involved in this compound distribution are limited.

Subcellular Localization

This compound’s subcellular localization is critical to its activity and function. Studies have shown that beta-Amyrin synthase, an enzyme involved in the biosynthesis of this compound, is localized in the cytosol This localization suggests that this compound may also be present in the cytosol, where it can interact with various cellular components

Chemical Reactions Analysis

Types of Reactions: Alpha-amyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can be carried out using halogenating agents like iodine or bromine.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound acetate and this compound oxides .

Comparison with Similar Compounds

  • Beta-Amyrin
  • Alpha-Amyrin Acetate
  • Ursolic Acid
  • Oleanolic Acid

Properties

IUPAC Name

(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLPMRQHCOLESF-SFMCKYFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025612
Record name alpha-Amyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-95-9
Record name α-Amyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Amyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Amyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urs-12-en-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-AMYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30ZAG40J8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Amyrin
Reactant of Route 2
alpha-Amyrin
Reactant of Route 3
alpha-Amyrin
Reactant of Route 4
alpha-Amyrin
Reactant of Route 5
alpha-Amyrin
Reactant of Route 6
alpha-Amyrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.